molecular formula C20H17N3O4 B12194240 1H-Isoindole-1,3(2H)-dione, 2-[[3-[3-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]- CAS No. 1172779-12-2

1H-Isoindole-1,3(2H)-dione, 2-[[3-[3-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-

Cat. No.: B12194240
CAS No.: 1172779-12-2
M. Wt: 363.4 g/mol
InChI Key: IWORRYHWRYXDPH-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-[[3-[3-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]- is a complex organic compound featuring a fused isoindole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives often involves the use of rhodium-catalyzed cascade reactions. One such method includes the trifunctionalization of a nitrile moiety, triggered by the formation of a nitrile ylide with extended conjugation by reaction of a rhodium vinylcarbene with a nitrile . This process results in a significant increase in molecular complexity and is supported by density functional theory calculations.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale organic synthesis techniques, leveraging homogeneous rhodium catalysis and other efficient catalytic systems to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione derivatives undergo various types of chemical reactions, including:

    Oxidation: These compounds can be oxidized under specific conditions to form more complex structures.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the isoindole ring.

Common Reagents and Conditions

Common reagents used in these reactions include rhodium catalysts, nitriles, and vinylcarbenes. The reactions often require controlled conditions, such as specific temperatures and solvents, to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various N-heterocyclic compounds, such as oxazoles, pyrroles, and imidazoles, which are of significant interest in medicinal chemistry and materials science .

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione derivatives have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives involves their interaction with specific molecular targets and pathways. For example, the formation of nitrile ylides and their subsequent reactions play a crucial role in the synthesis and functionalization of these compounds . The precise steps of these mechanisms are often elucidated through experimental data and computational studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Isoindole-1,3(2H)-dione derivatives are unique due to their complex ring structure and the versatility of their chemical reactions. The ability to undergo trifunctionalization and form various N-heterocyclic compounds sets them apart from other similar compounds .

Properties

CAS No.

1172779-12-2

Molecular Formula

C20H17N3O4

Molecular Weight

363.4 g/mol

IUPAC Name

2-[[3-(3-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]isoindole-1,3-dione

InChI

InChI=1S/C20H17N3O4/c1-12(2)26-14-7-5-6-13(10-14)18-21-17(27-22-18)11-23-19(24)15-8-3-4-9-16(15)20(23)25/h3-10,12H,11H2,1-2H3

InChI Key

IWORRYHWRYXDPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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